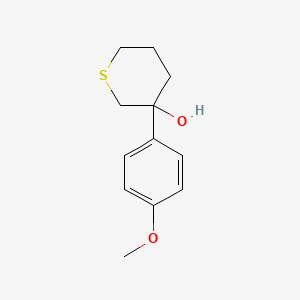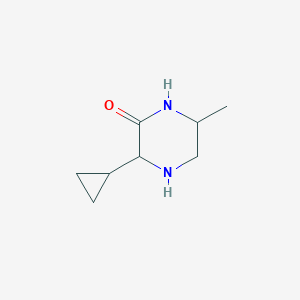![molecular formula C9H15NO4 B13192745 Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,8-dioxa-4-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C10H17NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spiro structure but lacks the carboxylate group.
4-Piperidone ethylene ketal: Another spiro compound with a different functional group arrangement.
Uniqueness
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-12-8(11)7-6-14-9(10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3 |
InChI Key |
UUZOBGJQRQLTMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2(N1)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine](/img/structure/B13192666.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)
![3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride](/img/structure/B13192671.png)

![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)


![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)




![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

